molecular formula C12H16O6 B14163072 Phenyl-D-galactopyranoside CAS No. 31567-61-0

Phenyl-D-galactopyranoside

Cat. No.: B14163072
CAS No.: 31567-61-0
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-SCWFEDMQSA-N
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Description

Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative. It is composed of a galactose molecule bonded to a phenyl group. This compound is often used in biochemical research due to its structural properties and interactions with various enzymes .

Preparation Methods

Phenyl-D-galactopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of galactose with phenol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Phenyl-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenyl-D-galactopyranoside has numerous applications in scientific research. In chemistry, it is used as a model compound to study carbohydrate interactions and reactions. In biology, it serves as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond in the compound. This property makes it useful in assays to measure enzyme activity. In medicine, this compound is used in diagnostic tests for certain metabolic disorders. Additionally, it has industrial applications in the production of bioactive compounds and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of phenyl-D-galactopyranoside involves its interaction with specific enzymes, such as beta-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of galactose and phenol. The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and enzyme-substrate interactions .

Comparison with Similar Compounds

Phenyl-D-galactopyranoside is similar to other substituted galactosides, such as phenyl-D-glucopyranoside. While both compounds have a phenyl group attached to a sugar molecule, the specific sugar differs, leading to variations in their chemical properties and interactions. This compound is unique in its specific interactions with beta-galactosidase, whereas phenyl-D-glucopyranoside interacts with beta-glucosidase .

Properties

CAS No.

31567-61-0

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1

InChI Key

NEZJDVYDSZTRFS-SCWFEDMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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